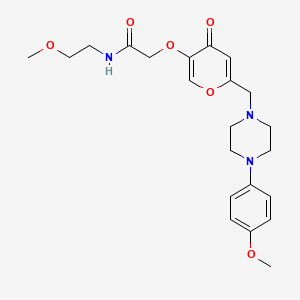

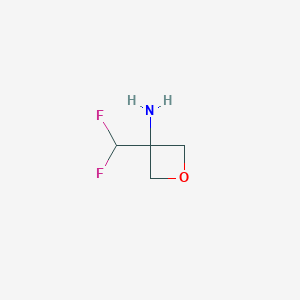

![molecular formula C19H17Cl2N3O2S B2944021 N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide CAS No. 862826-03-7](/img/structure/B2944021.png)

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide, also known as D4476, is a small molecule inhibitor of the protein kinase CK1 (casein kinase 1). CK1 is a serine/threonine kinase that regulates a wide range of cellular processes, including cell division, DNA repair, and circadian rhythm. Inhibition of CK1 activity by D4476 has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Applications De Recherche Scientifique

Nonlinear Optical Material

The compound’s potential as a third-order nonlinear optical material is significant. It has been studied for its structure, spectroscopic signatures, and nonlinear optical properties . The Y-shaped structure of related compounds suggests that it could be used in the development of new materials for optoelectronic devices , leveraging its high third-order nonlinear susceptibility.

Proteomics Research

In proteomics, this compound serves as a specialty product. Its molecular structure allows it to be used in the study of proteins and peptides, which is crucial for understanding cellular functions and the development of new therapies .

Optoelectronic Devices

Related indole derivatives have been identified as promising candidates for high-mobility optoelectronic devices . These materials, including the compound , are part of a class that exhibits superior optoelectronic properties, making them suitable for applications in sensors and field-effect transistors .

Seismic Resilience in Engineering

The acronym “SR” in the compound’s name coincidentally aligns with the concept of seismic resilience (SR) in civil engineering. While not directly related to the compound, the study of seismic resilience involves evaluating materials and systems for their ability to withstand seismic events, which could be an interesting area of application for materials with similar properties .

Archaeological Applications

While the search did not yield direct results for the compound’s use in archaeology, strontium isotopes (denoted as SR) are commonly used in archaeological studies. If the compound can be linked to strontium or its isotopes, it might find applications in determining the geographic origins of archaeological materials .

Biological Potential

Indole derivatives, which include the compound , have a wide range of biological activities. They have been explored for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties, among others. This makes them valuable in pharmaceutical research for the development of new drugs .

Propriétés

IUPAC Name |

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c20-12-5-6-13(15(21)9-12)19(26)23-7-8-24-10-17(27-11-18(22)25)14-3-1-2-4-16(14)24/h1-6,9-10H,7-8,11H2,(H2,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROSBEUDUBRDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

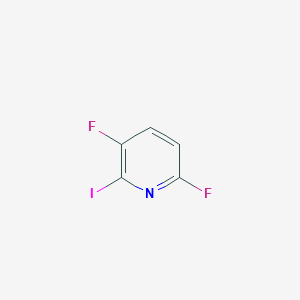

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)

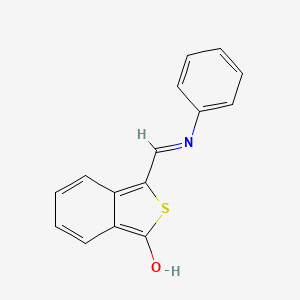

![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)

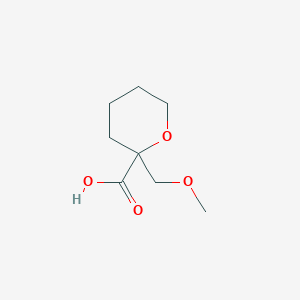

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)

![4-(butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)

![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)